(3-bromopropoxy)(tert-butyl)diphenylsilane

Catalog No.
S6497036
CAS No.
177338-13-5
M.F
C19H25BrOSi
M. Wt
377.4
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-bromopropoxy)(tert-butyl)diphenylsilane

CAS Number

177338-13-5

Product Name

(3-bromopropoxy)(tert-butyl)diphenylsilane

Molecular Formula

C19H25BrOSi

Molecular Weight

377.4

(3-bromopropoxy)(tert-butyl)diphenylsilane is an organosilicon compound featuring a tert-butyl group and two phenyl groups attached to a silicon atom, along with a bromopropoxy substituent. Its molecular formula is C${16}$H${22}$BrO$_{2}$Si, and it is characterized by the presence of a bromine atom, which enhances its reactivity and potential applications in various

There is no current information available on the specific mechanism of action of (3-bromopropoxy)(tert-butyl)diphenylsilane.

As with most organosilicon compounds and organic bromides, (3-bromopropoxy)(tert-butyl)diphenylsilane should be handled with care due to potential hazards, though specific data is lacking for this compound. Here are some general precautions to consider:

  • Skin and eye irritant: Organic bromides can cause skin and eye irritation. Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat when handling the compound.
  • Potential respiratory irritant: Inhalation of vapors should be avoided. Fume hoods are recommended when working with the compound.
  • Potentialflammability: Organic compounds with aromatic rings (phenyl groups) can be flammable. Proper handling procedures to minimize flammability risks are necessary.
  • Organic Synthesis

    The molecule's structure incorporates several functional groups that can be exploited in organic synthesis. The presence of a silicon atom bonded to a tert-butyl group (Si-C(CH3)3) makes it a silyl ether, a class of compounds frequently used as protecting groups for alcohols during organic reactions. The terminal bromine (Br) on the propoxy chain provides a reactive site for further functionalization through substitution reactions. This combination of functionalities could be valuable for the construction of more complex organic molecules.

  • Material Science

    The diphenylsilane moiety (Si(C6H5)2) in (3-bromopropoxy)(tert-butyl)diphenylsilane suggests potential applications in material science. Organosilicon compounds, including diphenylsilanes, have been explored for their ability to self-assemble into well-defined structures on surfaces []. The presence of the bromo-terminated propoxy chain could further influence these self-assembly properties, potentially leading to new functional materials.

Current Research Availability

It's important to note that readily available scientific literature on the specific research applications of (3-Bromopropoxy)(tert-butyl)diphenylsilane seems limited. However, the potential applications based on its structure warrant further investigation.

Future Research Directions

Based on the functional groups present, future research on (3-Bromopropoxy)(tert-butyl)diphenylsilane could explore its utility in:

  • Development of new protecting group strategies in organic synthesis
  • Investigation of its self-assembly properties and potential material science applications
Due to the presence of the bromine atom, which can undergo nucleophilic substitution reactions. For instance, in the presence of nucleophiles like amines or alcohols, the bromine can be replaced, leading to the formation of new compounds. Additionally, it can participate in cross-coupling reactions, particularly those involving palladium catalysts, to form more complex organic structures .

While specific biological activity data for (3-bromopropoxy)(tert-butyl)diphenylsilane is limited, organosilicon compounds are often studied for their potential pharmacological properties. Some similar compounds have shown antimicrobial and anticancer activities. The presence of the bromine atom may also contribute to biological interactions, making it a candidate for further pharmacological studies .

The synthesis of (3-bromopropoxy)(tert-butyl)diphenylsilane typically involves several steps:

  • Preparation of Bromopropanol: 3-bromopropan-1-ol is synthesized from propanol through bromination.
  • Formation of the Silane: The reaction between the prepared bromopropanol and tert-butyl-diphenylsilane occurs in a solvent like dichloromethane under argon atmosphere.
  • Purification: The product is purified using techniques such as column chromatography to isolate the desired compound .

(3-bromopropoxy)(tert-butyl)diphenylsilane has potential applications in:

  • Organic Synthesis: It can serve as a building block for synthesizing more complex organic molecules.
  • Material Science: Its unique properties may be utilized in developing new materials with specific characteristics.
  • Pharmaceutical Development: Given its structural features, it may be explored for drug development and medicinal chemistry .

Interaction studies involving (3-bromopropoxy)(tert-butyl)diphenylsilane can focus on its reactivity with various nucleophiles and its role in catalysis. Understanding these interactions can provide insights into its mechanism of action and potential applications in organic synthesis. Furthermore, studies on its interactions with biological molecules could uncover novel therapeutic potentials.

Several compounds share structural similarities with (3-bromopropoxy)(tert-butyl)diphenylsilane. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
(3-iodopropoxy)(tert-butyl)diphenylsilaneSimilar structure with iodine instead of bromineHigher reactivity due to iodine's leaving group ability
(3-chloropropoxy)(tert-butyl)diphenylsilaneChlorine substituentDifferent reactivity profile due to chlorine's properties
(3-methoxypropoxy)(tert-butyl)diphenylsilaneMethoxy group replaces brominePotentially different solubility and reactivity characteristics

These comparisons highlight (3-bromopropoxy)(tert-butyl)diphenylsilane's unique position within this class of compounds, particularly regarding its reactivity and potential applications in synthetic chemistry.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

Explore Compound Types